methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate
Description
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is an organoboron compound featuring a benzofuran core substituted with a methyl ester at position 2 and a pinacol boronate ester at position 5. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity, making the compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl structures . This compound is part of a broader class of boronate esters used in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming carbon-carbon bonds under mild conditions .
Properties
CAS No. |
2252151-12-3 |
|---|---|
Molecular Formula |
C16H19BO5 |
Molecular Weight |
302.1 g/mol |
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)11-7-6-10-8-13(14(18)19-5)20-12(10)9-11/h6-9H,1-5H3 |
InChI Key |
PHKNSIQJKRTXLF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(O3)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate typically involves the following steps:
Boronic Acid Formation: The starting material, 1-benzofuran-2-carboxylic acid, is first converted to its corresponding boronic acid derivative through a reaction with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a suitable catalyst.
Esterification: The boronic acid derivative is then esterified with methanol to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the boronic ester group to a boronic acid.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the boronic acid derivative.
Substitution: Various substituted derivatives can be formed, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.
Biology: In biological research, methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is used as a probe to study biological processes. Its boronic acid group allows it to bind to specific biomolecules, making it a valuable tool in bioconjugation and imaging studies.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems and therapeutic agents.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, allowing it to modulate biological processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substitution patterns, heterocyclic cores, and ester groups. Below is a comparative analysis:
Reactivity and Stability
- Positional Effects : Substitution at position 6 on benzofuran (target compound) may offer steric advantages over position 5 analogs, enhancing regioselectivity in cross-couplings .
- Ester Groups : Methyl esters (target compound) generally provide higher hydrolytic stability compared to ethyl esters (e.g., CAS 1072951-94-0), which may degrade faster under acidic conditions .
Key Research Findings
- Synthetic Efficiency : Miyaura borylation of halogenated benzofurans achieves yields >65% under Pd catalysis, with purification via column chromatography .
- Thermodynamic Stability : Pinacol boronate groups exhibit lower hydrolysis rates compared to boronic acids, ensuring shelf stability .
- Cost Considerations : Commercial analogs like methyl 2-methyl-3-boronylbenzoate (CAS 1052647-30-9) are priced at ~USD 89/250mg, reflecting demand for sterically hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
